molecular formula C26H28NOP B1512857 (4S)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-5,5-dimethyl-4-(1-methylethyl)-oxazole CAS No. 1152313-76-2

(4S)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-5,5-dimethyl-4-(1-methylethyl)-oxazole

Cat. No.: B1512857
CAS No.: 1152313-76-2
M. Wt: 401.5 g/mol
InChI Key: JGUZEKBWCGNHHN-DEOSSOPVSA-N
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Description

“(4S)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-5,5-dimethyl-4-(1-methylethyl)-oxazole” is a chemical compound with the molecular formula C24H24NOP . Its molar mass is 373.43 .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Physical and Chemical Properties Analysis

This compound has a melting point of 85-90°C .

Scientific Research Applications

Synthesis and Polymer Functionalization

  • Functionalized Polymers : (4S)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-5,5-dimethyl-4-(1-methylethyl)-oxazole and related compounds have been used in the synthesis of functionalized polymers. For example, Summers et al. (1996) describe the synthesis of ω-oxazolyl polystyrene, a functional polymer, through the reaction of poly(styryl)lithium with this compound (Summers & Quirk, 1996).

Catalysis and Complex Formation

  • Catalytic Applications : Speiser et al. (2004) explored the use of related phosphinitooxazoline compounds in the catalytic oligomerization of ethylene, demonstrating their application in complex catalytic reactions (Speiser, Braunstein, Saussine, & Welter, 2004).
  • Metal Complexes : Baltzer et al. (1996) focused on the synthesis and structural study of metal complexes, particularly palladium and zinc, with phosphinooxazoline ligands, highlighting the stability and unique properties of these complexes (Baltzer, Macko, Schaffner, & Zehnder, 1996).

Photophysical and Biological Studies

  • Fluorescent Probes : Diwu et al. (1997) synthesized and studied oxazole compounds, similar in structure, as fluorescent solvatochromic dyes, illustrating their potential as sensitive molecular probes for various biological events and processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
  • Trypanocidal Activity : Banzragchgarav et al. (2016) isolated oxazole derivatives from Oxytropis lanata roots, demonstrating their trypanocidal activity, which could have implications for the use of similar oxazole compounds in therapeutic contexts (Banzragchgarav et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not available in the sources I found .

Properties

IUPAC Name

[2-[(4S)-5,5-dimethyl-4-propan-2-yl-4H-1,3-oxazol-2-yl]phenyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28NOP/c1-19(2)24-26(3,4)28-25(27-24)22-17-11-12-18-23(22)29(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-19,24H,1-4H3/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUZEKBWCGNHHN-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(OC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(OC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746341
Record name (4S)-2-[2-(Diphenylphosphanyl)phenyl]-5,5-dimethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152313-76-2
Record name (4S)-2-[2-(Diphenylphosphanyl)phenyl]-5,5-dimethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1152313-76-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4S)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-5,5-dimethyl-4-(1-methylethyl)-oxazole
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(4S)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-5,5-dimethyl-4-(1-methylethyl)-oxazole
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